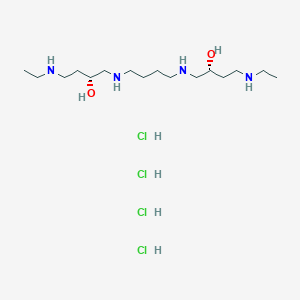![molecular formula C13H10N4S B063918 4-Methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene CAS No. 164797-47-1](/img/structure/B63918.png)
4-Methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene, also known as MTSEA, is a compound that has been widely used in scientific research. MTSEA is a highly reactive thiol-specific reagent that has been used to modify proteins and study their structure and function.
Mecanismo De Acción
4-Methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene is a highly reactive thiol-specific reagent that reacts with cysteine residues in proteins. The reaction between 4-Methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene and cysteine residues results in the formation of a covalent bond between the two molecules. This covalent bond can alter the structure and function of the protein, providing insight into the role of cysteine residues in protein function.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-Methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene depend on the protein being studied and the specific cysteine residue being modified. In general, the modification of cysteine residues can alter the structure and function of the protein, which can have downstream effects on cellular processes. For example, the modification of cysteine residues in ion channels can alter the conductance of the channel, which can affect the flow of ions across the membrane.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene in lab experiments is its high reactivity and specificity for cysteine residues. This allows for selective modification of cysteine residues in proteins, which can provide insight into the role of these residues in protein function. However, one limitation of using 4-Methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene is that the modification of cysteine residues can alter the structure and function of the protein, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research involving 4-Methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene. One direction is to develop new methods for selective modification of cysteine residues in proteins. Another direction is to study the effects of 4-Methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene modification on protein function in vivo, rather than just in vitro. Additionally, there is potential for 4-Methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene to be used in drug discovery, as it can be used to identify potential drug targets by selectively modifying cysteine residues in proteins involved in disease processes.
Métodos De Síntesis
4-Methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene can be synthesized by reacting 4-methylsulfanyl-3-nitropyridine with hydrazine hydrate and sodium hydroxide. The resulting compound is then reduced with sodium dithionite to yield 4-Methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene.
Aplicaciones Científicas De Investigación
4-Methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene has been used in a variety of scientific research applications. It has been used to study the structure and function of proteins, including ion channels, transporters, and enzymes. 4-Methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene can be used to selectively modify cysteine residues in proteins, which can provide insight into the role of these residues in protein function. 4-Methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene has also been used to study protein-protein interactions and protein-lipid interactions.
Propiedades
Número CAS |
164797-47-1 |
|---|---|
Nombre del producto |
4-Methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene |
Fórmula molecular |
C13H10N4S |
Peso molecular |
254.31 g/mol |
Nombre IUPAC |
4-methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene |
InChI |
InChI=1S/C13H10N4S/c1-18-13-16-9-3-2-8-11(12(9)17-13)7-4-5-14-6-10(7)15-8/h2-6,15H,1H3,(H,16,17) |
Clave InChI |
PGYGKWNSEZVSKF-UHFFFAOYSA-N |
SMILES |
CSC1=NC2=C(N1)C=CC3=C2C4=C(N3)C=NC=C4 |
SMILES canónico |
CSC1=NC2=C(N1)C=CC3=C2C4=C(N3)C=NC=C4 |
Sinónimos |
Pyrido[4,3:4,5]pyrrolo[3,2-e]benzimidazole, 1,6-dihydro-2-(methylthio)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



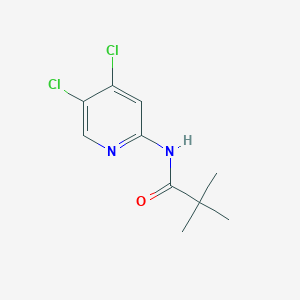
![Ethyl 4-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carboxylate](/img/structure/B63839.png)
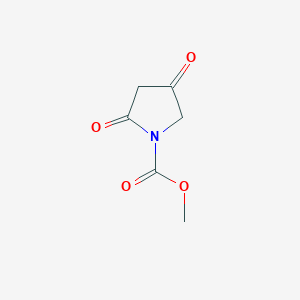
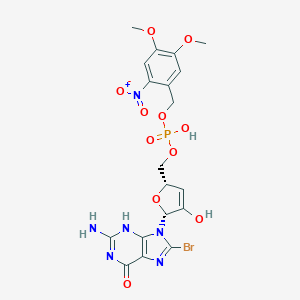
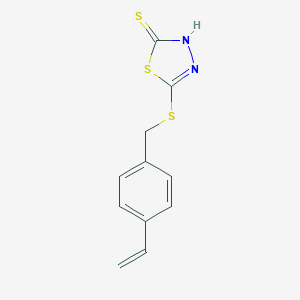
![7-Hydroxy-9-phenyl-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B63847.png)
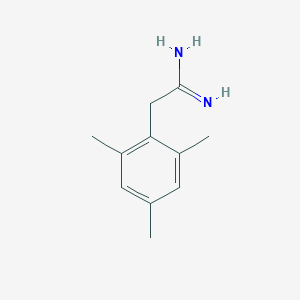
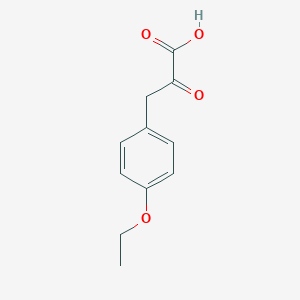
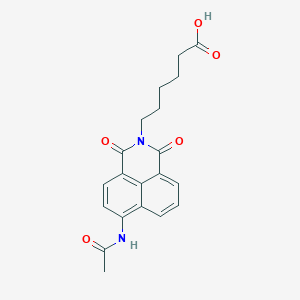
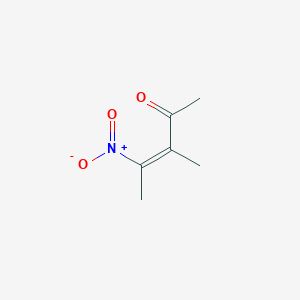
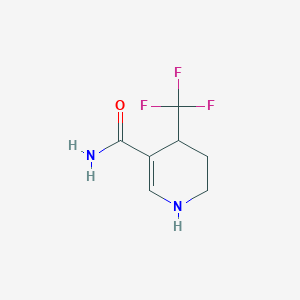
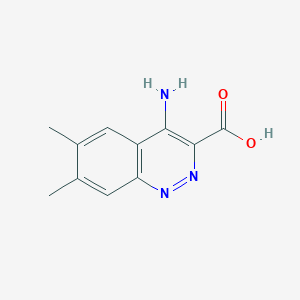
![1H-Imidazo[4,5-b]pyridine](/img/structure/B63865.png)
